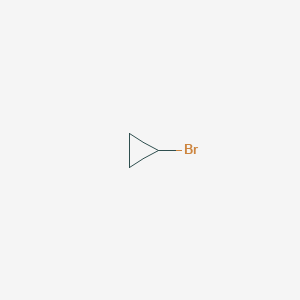
Bromocyclopropane
Vue d'ensemble
Description
Bromocyclopropane (BCP) is an organic molecule with a unique structure that has been of interest to scientists and researchers for decades. It is used in a variety of applications, including synthesis, scientific research, and laboratory experiments.
Applications De Recherche Scientifique
Études de l'ionisation dissociative et de l'explosion de Coulomb
Le bromocyclopropane a été utilisé dans l'étude de l'ionisation dissociative et de l'explosion de Coulomb dans un champ laser femtoseconde intense . L'ionisation dissociative et l'explosion de Coulomb du this compound moléculaire ont été étudiées expérimentalement par spectrométrie de masse à temps de vol et par la technologie d'imagerie en tranche cc . Les résultats ont indiqué que les composants à faible énergie cinétique de libération (KER) proviennent de l'ionisation dissociative de BCP+, tandis que les composants à haute KER proviennent de l'explosion de Coulomb de BCP2+ .
Intermédiaire en synthèse organique
Le this compound agit comme un intermédiaire clé en synthèse organique . Il sert de bloc de construction pour la construction de diverses structures chimiques dans le développement de médicaments .
Formation du réactif de Grignard
Le this compound peut réagir avec le magnésium pour former un réactif de Grignard, le bromure de cyclopropylmagnésium . Cependant, cette réaction n'est pas très efficace, ne produisant qu'environ 25 à 30 % du réactif de Grignard, avec presque autant de cyclopropane formé par des réactions alternatives à la surface du métal .
Isomérisation en 1-bromopropène et 3-bromopropène
Lorsqu'il est chauffé, le this compound s'isomérise pour produire du 1-bromopropène et du 3-bromopropène . Cette propriété peut être utilisée dans diverses réactions chimiques et transformations.
Safety and Hazards
Bromocyclopropane is a flammable liquid that causes skin irritation and serious eye irritation . It should be kept away from heat and sources of ignition. Vapors may form explosive mixtures with air. Containers may explode when heated . Thermal decomposition can lead to the release of irritating gases and vapors .
Relevant Papers
One paper discusses the dissociative ionization and Coulomb explosion of molecular this compound in an intense femtosecond laser field . Another paper presents the infrared and Raman spectrum of this compound between 3200 and 240 cm−1 .
Mécanisme D'action
Bromocyclopropane, also known as Cyclopropyl bromide, is an organobromine compound with the chemical formula C3H5Br . It is a member of the haloalkane family .
Target of Action
This compound has been shown to have receptor activity against 5-membered heteroaryl compounds . The clinical relevance of this interaction is currently unknown .
Mode of Action
It is known to interfere with the production of prostaglandins and nitric oxide , which are important for various physiological processes including inflammation and vasodilation.
Biochemical Pathways
This compound is involved in several biochemical pathways. It can react with magnesium to form cyclopropylmagnesium bromide, a Grignard reagent . This reaction only yields about 25–30% of the grignard reagent, with nearly as much cyclopropane formed by alternate reactions on the metal surface .
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in chloroform and methanol .
Result of Action
It is known that the compound can isomerize on heating to produce 1-bromopropene and 3-bromopropene .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is a flammable liquid that causes skin irritation and serious eye irritation . Its storage temperature is recommended to be 2-8°C . Furthermore, the compound’s reactivity can be influenced by the presence of other substances, such as magnesium .
Analyse Biochimique
Biochemical Properties
It is known that Bromocyclopropane can react with magnesium to form a Grignard reagent, although this reaction is not highly efficient . The nature of its interactions with enzymes, proteins, and other biomolecules remains largely unexplored.
Molecular Mechanism
It is known that this compound can undergo isomerization when heated to produce 1-bromopropene and 3-bromopropene . The details of its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression remain to be discovered.
Propriétés
IUPAC Name |
bromocyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br/c4-3-1-2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXYJYDRLBPHRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063418 | |
| Record name | Cyclopropane, bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Cyclopropyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13543 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
4333-56-6 | |
| Record name | Bromocyclopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4333-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropane, bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004333566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromocyclopropane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89692 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopropane, bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopropane, bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromocyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of bromocyclopropane?
A1: this compound (also known as cyclopropyl bromide) has the molecular formula C3H5Br and a molecular weight of 120.98 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Extensive spectroscopic data, including infrared, Raman, and mass spectra, have been reported for this compound. Key findings include the assignment of all 21 normal modes of vibration. [] Additionally, studies have analyzed its dissociative ionization and Coulomb explosion patterns using time-of-flight mass spectrometry and imaging techniques. []
Q3: How does this compound behave under shockwave conditions?
A3: Research suggests that this compound may be a candidate for shock-induced reaction studies. [] Further research is needed to understand its behavior and potential reactions under such extreme conditions.
Q4: Can this compound be used in the synthesis of cyclopropenes?
A4: Yes, bromocyclopropanes can be converted to cyclopropenes via a base-assisted 1,2-elimination reaction. Using a catalytic amount of 18-crown-6 in ethereal solvents has been shown to improve yields, particularly for hydrophilic cyclopropenes. [, ]
Q5: How can this compound be used in the synthesis of medium-sized rings?
A5: Bromocyclopropanes can be transformed into medium-sized rings through an intriguing process. First, they are converted in situ to cyclopropenes. Then, an intramolecular nucleophilic addition to the cyclopropene takes place. This exo-trig cyclization occurs with high diastereoselectivity, yielding cis-fused bicyclic products with ring sizes ranging from 7 to 10 members. []
Q6: Have there been any computational studies on this compound complexes?
A6: Yes, density functional theory (DFT) calculations have been employed to study hydrogen-bonded complexes of pentachlorocyclopropane with various bases. [] These studies, focusing on C-H---N hydrogen bonds, showed good agreement between theoretical calculations and experimental observations. While not directly on this compound, this research highlights the applicability of computational methods for studying related cyclopropane derivatives.
Q7: How do substituents on this compound affect its reactivity?
A7: Research indicates that the presence and nature of substituents significantly impact the reactivity of this compound. For instance, geminal dibromocyclopropanes attached to 6-, 7-, or 8-membered rings readily convert to their geminal endo-lithio-exo-bromo derivatives upon treatment with butyllithium at -95°C. [, ] This reactivity is further influenced by the specific substituents and reaction conditions.
Q8: How does the stereochemistry of this compound influence its reactions?
A8: The stereochemistry of this compound plays a crucial role in determining reaction outcomes. For example, studies on the formal nucleophilic substitution of bromocyclopropanes with various nucleophiles highlight the impact of stereochemistry on diastereoselectivity. [, , , ] Control over stereochemistry allows access to specific diastereomers of cyclopropyl derivatives, showcasing its importance in synthetic applications.
Q9: Is there information available regarding the stability of this compound under different conditions?
A9: While specific stability data for this compound might require further investigation, related studies provide insights. For instance, lithium cyclopropyl(phenylthio)cuprate, a reagent derived from this compound, exhibits greater stability compared to lithium dicyclopropylcuprate, which tends to decompose upon prolonged storage at -78 °C. [] This suggests that the stability of this compound derivatives can be influenced by the nature of the substituents and the surrounding chemical environment.
A9: The provided research articles primarily focus on the synthesis and reactivity of this compound and its derivatives. As such, information pertaining to pharmacological properties like PK/PD, efficacy, toxicity, and drug delivery is not available within the scope of these studies. Further research is needed to explore these aspects.
Q10: What analytical methods are used to characterize this compound and its derivatives?
A12: Various analytical techniques are employed to characterize this compound and its reaction products. Gas chromatography (GC) proves valuable in analyzing the composition of reaction mixtures, as demonstrated in studies on Grignard reagent formation and thermal rearrangements. [, ] X-ray analysis has been utilized to determine the crystal structures of brominated cyclopropane derivatives. [] Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR, serves as a powerful tool for elucidating the structure and stereochemistry of these compounds. [, ] Additionally, infrared (IR) spectroscopy contributes to understanding the vibrational modes and functional groups present in these molecules. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B119969.png)
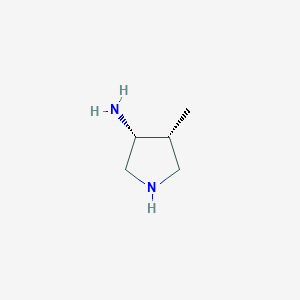
![2-[2-(Dimethylamino)ethyl]-1-indanone](/img/structure/B119977.png)

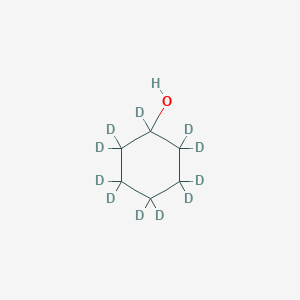
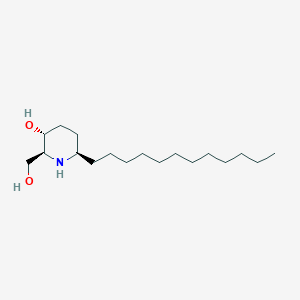
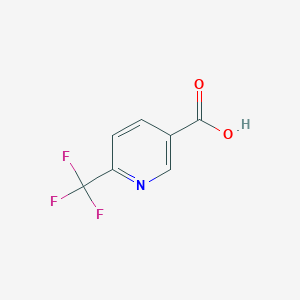

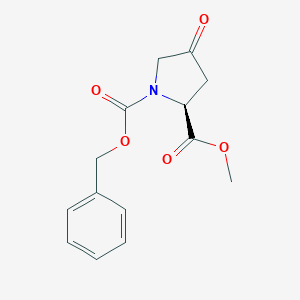
![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B119998.png)
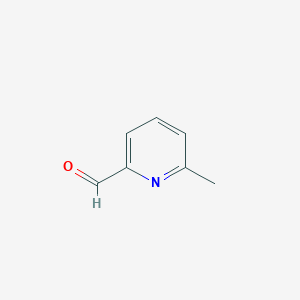


![7-Oxo-7h-Benzimidazo[2,1-A]benz[de]isoquinoline-3-Carboxylic Acid](/img/structure/B120004.png)